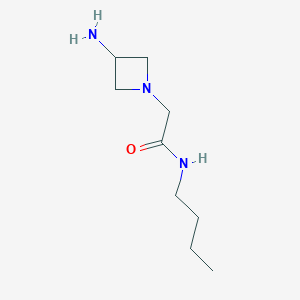

2-(3-aminoazetidin-1-yl)-N-butylacetamide

Overview

Description

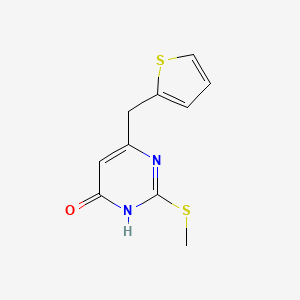

The compound “2-(3-aminoazetidin-1-yl)-N-butylacetamide” belongs to the class of organic compounds known as azetidines . Azetidines are compounds containing an azetidine ring, which is a four-membered heterocyclic ring with one nitrogen atom and three carbon atoms .

Molecular Structure Analysis

The molecular structure of this compound would include an azetidine ring attached to an acetyl group and a butyl group . The presence of the amine group (-NH2) and the acetyl group (-C(=O)NH-) could lead to possible hydrogen bonding interactions.Chemical Reactions Analysis

The compound contains reactive groups like the amine and the amide, which can undergo various chemical reactions. For instance, the amine group can participate in reactions like alkylation, acylation, and condensation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. It’s likely to be a solid under standard conditions, given its molecular weight . The presence of polar groups like the amine and the amide could make it somewhat soluble in polar solvents .Scientific Research Applications

Histamine H4 Receptor Ligands

A series of 2-aminopyrimidines were synthesized as ligands for the histamine H4 receptor (H4R), with one compound showing potential as an anti-inflammatory agent in animal models and having antinociceptive activity in pain models. This suggests the possibility of using derivatives of 2-(3-aminoazetidin-1-yl)-N-butylacetamide in developing new treatments for inflammation and pain, showcasing the compound's versatility in medicinal chemistry (Altenbach et al., 2008).

Neuropeptide Y2 Receptor Agonists

Another study described a selective NPY2 polyethylene glycol-conjugated peptide agonist for suppressing appetite, a promising approach to obesity management. This research underscores the compound's potential application in developing obesity treatments by modulating appetite through specific receptor targeting (Ortiz et al., 2007).

Azetidinone Ring Transformations

Research on regioselective reactions of mesyloxymethylazetidinones with nucleophiles led to new aziridinylacetic acid derivatives, highlighting the role of this compound derivatives in synthesizing potential drug candidates. This work emphasizes the compound's significance in developing novel inhibitors with potential pharmaceutical applications (Boros et al., 2006).

Monocyclic β-Lactam Antibiotics

The synthesis of monocyclic β-lactam antibiotics with varying functional groups demonstrated strong activity against Gram-negative bacteria, including β-lactamase-producing strains. This study showcases the compound's potential in antibiotic development, offering new avenues for addressing antibiotic resistance (Yoshida et al., 1986).

Triple Reuptake Inhibitors

Exploration of 3-aminoazetidines as triple reuptake inhibitors through bioisosteric modification highlighted the potential for developing broad-spectrum antidepressants. This indicates the chemical's applicability in neuropsychiatric disorder treatment, offering a promising route for novel antidepressant therapies (Han et al., 2014).

Safety and Hazards

properties

IUPAC Name |

2-(3-aminoazetidin-1-yl)-N-butylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O/c1-2-3-4-11-9(13)7-12-5-8(10)6-12/h8H,2-7,10H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLHSOYOZCLEDAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CN1CC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Propane-2-sulfonyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-1H-indole](/img/structure/B1489741.png)

![3-(4-Methoxy-phenyl)-benzo[D]isoxazol-6-OL](/img/structure/B1489746.png)

![4-ethyl-6-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine](/img/structure/B1489749.png)

![1-(6-Quinolinylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-ol](/img/structure/B1489753.png)